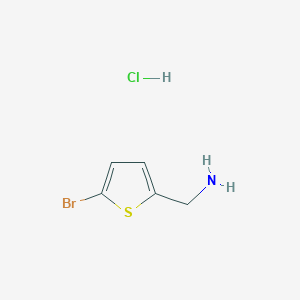
6-Bromo-2,3-dimethyl-2H-indazole
Overview
Description
6-Bromo-2,3-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects .
Mode of Action
It is suggested that the compound may have an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development .
Biochemical Pathways
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Pharmacokinetics
It is known that the compound is a colorless solid that is insoluble in water, but soluble in organic solvents. This could potentially impact its bioavailability.
Result of Action
Studies have shown that the compound has an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development . Additionally, 6-Bromo-2,3-dimethyl-2H-indazole has been found to have an effect on the activity of certain hormones and neurotransmitters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. It should be used only outdoors or in a well-ventilated area, and protective measures should be taken to avoid exposure .
Biochemical Analysis
Cellular Effects
. Additionally, 6-Bromo-2,3-dimethyl-2H-indazole has been found to have an effect on the activity of certain hormones and neurotransmitters.
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is believed that the compound may interact with certain enzymes or cofactors .
Properties
IUPAC Name |
6-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUNSJKNKZYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


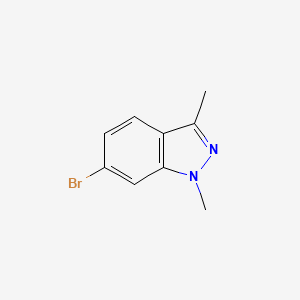
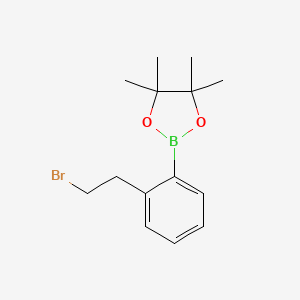
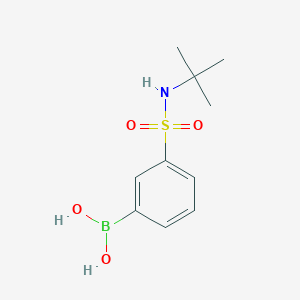
![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

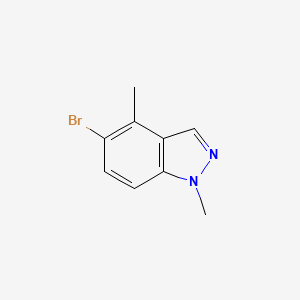
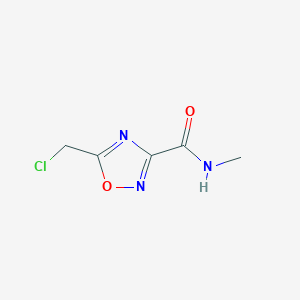

![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)
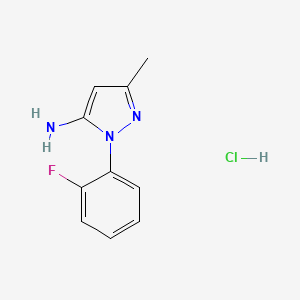
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)
